molecular formula C20H19FN4O B450637 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B450637
M. Wt: 350.4g/mol
InChI Key: OCBKUSDXLCTJDQ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbaldehyde with 4-fluorobenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Condensation: It can participate in condensation reactions to form more complex heterocyclic systems.

Scientific Research Applications

4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and benzohydrazides. For example:

The uniqueness of 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H19FN4O/c1-14-11-15(2)25(24-14)13-17-3-7-18(8-4-17)20(26)23-22-12-16-5-9-19(21)10-6-16/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+

InChI Key

OCBKUSDXLCTJDQ-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)C

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)C

Origin of Product

United States

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